2-(Hexadecylsulfonyl)ethanol
Description
2-(Hexadecylsulfonyl)ethanol is a sulfonated alcohol characterized by a hexadecyl (C16) chain attached to a sulfonyl (–SO₂–) group and a terminal ethanol moiety.
Properties
CAS No. |
24475-69-2 |
|---|---|
Molecular Formula |
C18H38O3S |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-hexadecylsulfonylethanol |
InChI |
InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(20,21)18-16-19/h19H,2-18H2,1H3 |
InChI Key |
OAOWTDYTNKQXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfonyl)ethanol typically involves the reaction of hexadecyl sulfonyl chloride with ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanol acts as a nucleophile, attacking the sulfonyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-(Hexadecylsulfonyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers or esters depending on the reactants used.
Scientific Research Applications
2-(Hexadecylsulfonyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: Used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Hexadecylsulfonyl)ethanol is largely dependent on its amphiphilic structure. The long hydrophobic hexadecyl chain interacts with lipid membranes, while the hydrophilic sulfonyl-ethanol group can interact with aqueous environments. This dual nature allows it to act as an effective surfactant, disrupting lipid bilayers and facilitating the formation of micelles .
Comparison with Similar Compounds
Ethanol, 2-(hexadecyloxy)- (CAS 2136-71-2)
Comparison :
- The ether group reduces polarity compared to the sulfonyl group, limiting water solubility.
- Sulfonyl derivatives may exhibit stronger hydrogen bonding and better emulsification efficiency.
2-(Decylsulphinyl)ethanol (CAS 7305-32-0)
Comparison :
- The sulfonyl group in 2-(Hexadecylsulfonyl)ethanol enhances polarity and oxidative stability.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
Comparison :
- Aromatic rings improve thermal stability but reduce biodegradability.
- Sulfonyl derivatives may have lower toxicity compared to branched alkylphenol ethoxylates.
2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)
Comparison :
- Functional group differences (phenolic vs. sulfonyl) dictate divergent applications (e.g., antioxidants vs. surfactants).
2-(2-Hexyloxyethoxy)-ethanol (DEGHE)
- Structure : Glycol ether with a C6 chain.
- Applications : Solvent or surfactant in coatings and cleaners.
Comparison :
- Shorter chain (C6) reduces hydrophobicity, limiting micelle formation compared to C16 derivatives.
- Sulfonyl groups enhance polarity relative to ethers.
Research Implications
- Functional Group Impact : Sulfonyl groups enhance polarity and surfactant efficacy compared to ethers or sulfinyl groups .
- Chain Length : Longer alkyl chains (C16) improve hydrophobic interactions, critical for micelle formation .
- Toxicity : Branched or aromatic analogs exhibit higher hazards, suggesting sulfonyl derivatives may offer safer alternatives .
Biological Activity
2-(Hexadecylsulfonyl)ethanol, a compound characterized by its long hydrophobic hexadecyl chain and a sulfonate group attached to an ethanol backbone, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 345.56 g/mol
The presence of the long hydrophobic chain allows for interactions with lipid membranes, while the sulfonate group provides polar characteristics, making it amphiphilic. This unique combination influences its biological interactions and applications.
Mechanisms of Biological Activity
- Membrane Interaction : The hydrophobic tail of this compound facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This can impact cellular signaling pathways and membrane protein function.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonate group may enhance interaction with microbial membranes, leading to disruption and cell lysis.
- Cytotoxic Effects : Research indicates that long-chain sulfonates can induce cytotoxicity in various cell lines. The mechanism often involves oxidative stress and disruption of cellular homeostasis.
In Vitro Studies
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.
- Mechanism of Action : Apoptotic markers were elevated, suggesting that the compound induces programmed cell death through mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 25 | 85 | 1.5 |
| 50 | 60 | 3 |
| 100 | 30 | 5 |
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study: Anticancer Properties
A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with advanced melanoma. Key findings included:
- Response Rate : Approximately 30% of patients exhibited partial responses.
- Safety Profile : Most adverse effects were mild to moderate, primarily gastrointestinal disturbances.
Case Study: Biofuel Applications
Research exploring the use of sulfonated compounds in biofuels highlighted the potential for enhancing fuel properties through additives like this compound. The study indicated:
- Improved Combustion Efficiency : Adding the compound improved combustion characteristics compared to standard biofuels.
- Emissions Reduction : Lower emissions of particulate matter were recorded during testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
